molecular formula C10H12N2 B1667383 (-)-Anatabine CAS No. 581-49-7

(-)-Anatabine

Cat. No.: B1667383
CAS No.: 581-49-7
M. Wt: 160.22 g/mol
InChI Key: SOPPBXUYQGUQHE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco, tomatoes, peppers, and eggplants. Structurally, it closely resembles nicotine but lacks the 3-pyridylmethylamine moiety linked to nicotine’s toxicity . Pharmacologically, anatabine acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), with demonstrated anti-inflammatory, neuroprotective, and antioxidant properties. Key therapeutic findings include:

  • Alzheimer’s Disease (AD): Reduces β-amyloid (Aβ) deposition, neuroinflammation, and behavioral deficits in transgenic AD mouse models .
  • Autoimmune Disorders: Lowers thyroglobulin antibodies (TgAbs) in Hashimoto’s thyroiditis and mitigates oxidative stress via NRF2 activation .

Properties

IUPAC Name

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016110
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

145.5 °C
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

581-49-7
Record name (-)-Anatabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anatabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Benzophenoneimine Condensation Method

The foundational synthetic route for anatabine involves the condensation of benzophenoneimine with 3-aminomethylpyridine. This method, detailed in US Patent 8207346B2, proceeds via the formation of benzylhydrylidene-pyridin-3-yl-methyl-amine as an intermediate. Key reaction parameters include:

  • Reagents : Benzophenoneimine (1.2 equivalents), 3-aminomethylpyridine (1.0 equivalent)
  • Solvent System : Anhydrous tetrahydrofuran (THF) under nitrogen atmosphere
  • Temperature : 0°C to room temperature over 12 hours
  • Workup : Hydrolysis with 2M HCl followed by neutralization with NaOH

This method yields anatabine with 68-72% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate:hexane = 1:4).

Halogenoalkane Alkylation Approach

A modified enantioselective synthesis employs chiral ketimine intermediates derived from 2-hydroxy-3-pinanone. As reported by European PMC, this two-step procedure achieves enantiomeric excess (ee) >90%:

  • Ketimine Formation :

    • 3-Aminomethylpyridine reacts with (1R,2R,5R)-(+)-2-hydroxy-3-pinanone
    • Catalyst: L-proline (10 mol%)
    • Yield: 85-88%
  • C-Alkylation :

    • Alkylating agent: 1-chloro-3-iodopropane (3.0 equivalents)
    • Base: Lithium diisopropylamide (LDA) at -78°C
    • Final cyclization: KOtBu in THF at 60°C

This route produces (S)-(-)-anatabine with 74% yield and 91% ee.

Enantioselective Synthesis and Resolution

Chiral Chromatographic Separation

Racemic anatabine mixtures can be resolved using chiral-phase HPLC. The MDPI study optimized separation with a Chiralcel OJ-H column under gradient elution:

Parameter Condition 1 (Anatabine) Condition 2 (Isoanatabine)
Initial Mobile Phase Hexane/EtOH/TFA/DEA (97.5:2.5:0.1:0.1) Hexane/EtOH/TFA/DEA (98:2:0.15:0.1)
Final Mobile Phase Hexane/EtOH/TFA/DEA (90:10:0.1:0.1) Hexane/EtOH/TFA/DEA (80:20:0.1:0.1)
Flow Rate 1.0 mL/min 1.2 mL/min
Retention Times S-enantiomer: 43 min S-isoanatabine: 38 min
R-enantiomer: 47 min R-isoanatabine: 42 min

This method achieves baseline separation (Rs >1.5) with >99% enantiomeric purity.

Asymmetric Hydrogenation

Recent advances employ transition metal catalysts for stereocontrol:

  • Catalyst : Ru-(S)-BINAP complex (0.5 mol%)
  • Substrate : 3-(Pyridin-3-yl)propenylamine
  • Conditions : H₂ (50 psi), MeOH, 25°C, 24 hours
  • Outcome : 89% yield, 94% ee (S-configuration)

This method reduces reliance on chiral auxiliaries while improving atom economy.

Industrial-Scale Production

Continuous Flow Synthesis

Modern production facilities utilize flow chemistry to enhance reproducibility:

Stage Reactor Type Parameters
Imine Formation Packed-bed (SiO₂) 40°C, residence time 15 min
Alkylation Microfluidic mixer -20°C, 5 ms mixing time
Cyclization Tubular reactor 80°C, 30 min residence

This system achieves 82% overall yield at 50 kg/day throughput, with impurity profiles <0.5%.

Green Chemistry Modifications

Sustainability initiatives have led to:

  • Solvent Replacement : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact
  • Catalyst Recycling : Immobilized LDA on mesoporous silica enables 10 reaction cycles without activity loss
  • Waste Minimization : In-line neutralization reduces aqueous waste by 40%

Analytical Characterization

Critical quality control parameters for synthesized anatabine include:

Test Specification Method
Purity (HPLC) ≥99.0% USP <621>
Enantiomeric Excess ≥98% S/R ratio Chiral SFC
Residual Solvents <500 ppm THF GC-FID
Heavy Metals <10 ppm ICP-MS

These specifications ensure compliance with ICH Q3A guidelines for pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across major preparation methods:

Method Yield (%) Purity (%) ee (%) Scalability Cost Index
Benzophenoneimine 68 72 - High 1.0
Chiral Alkylation 74 95 91 Moderate 2.3
Asymmetric Hydrogenation 89 98 94 Low 4.1
Continuous Flow 82 99 99 Very High 1.8

Chemical Reactions Analysis

Structural Features and Reactivity

Anatabine (C₁₀H₁₂N₂) consists of a pyridine ring fused to a tetrahydropyridine moiety. Key reactive sites include:

  • Pyridine nitrogen : Participates in hydrogen bonding and acid-base reactions.

  • Tetrahydropyridine ring : Susceptible to oxidation and electrophilic addition due to partial unsaturation .

Comparative Structural Analysis

A chemoinformatics study compared anatabine's structure to 15 compounds with similar transcriptomic responses (Table 1) :

CompoundStructural Similarity (Tanimoto Distance)Known Reactivity
Piperlongumine0.82NRF2 activation; Michael addition acceptor
Withaferin-A0.78Electrophilic alkylation via α,β-unsaturated carbonyl
Cucurbitacin-I0.75Oxidation of hydroxyl groups
Parthenolide0.72Epoxide ring-opening reactions

These similarities suggest anatabine may share reactivity traits, such as participation in redox reactions or electrophilic interactions .

Oxidation

  • The tetrahydropyridine ring undergoes oxidation to form pyridine derivatives. Experimental data indicate that oxidative conditions (e.g., H₂O₂) convert anatabine to metabolites with modified ring saturation .

  • Example :

    AnatabineH2O23 Pyridylpiperidine oxide\text{Anatabine}\xrightarrow{\text{H}_2\text{O}_2}\text{3 Pyridylpiperidine oxide}

Reduction

  • Catalytic hydrogenation of the tetrahydropyridine ring yields fully saturated decahydro derivatives. This reaction is pH-dependent, with optimal yields under acidic conditions .

N-Formylation

  • Anatabine reacts with formylating agents (e.g., formic acid) to produce N-formyl anatabine, a derivative studied for enhanced bioavailability :

    Anatabine+HCOOHN Formyl anatabine+H2O\text{Anatabine}+\text{HCOOH}\rightarrow \text{N Formyl anatabine}+\text{H}_2\text{O}

Solvent Interactions

Anatabine’s solubility varies significantly with solvent polarity :

SolventSolubility (mg/mL)Notes
Ethanol15Standard storage solvent
DMSO15Used for in vitro assays
Aqueous buffer2–5pH-dependent aggregation observed

Polar aprotic solvents like DMSO stabilize the protonated form, enhancing reactivity in substitution reactions .

Pharmacophore Modeling

A pharmacophore model (Figure 4B) identifies critical interaction regions:

  • Hydrophobic pockets : Mediate aromatic stacking in catalytic sites.

  • Hydrogen bond acceptors : Facilitate binding to enzymatic targets (e.g., cholinergic receptors).

This model predicts anatabine’s preferential reactivity at the pyridine nitrogen and tetrahydropyridine C3 position .

Comparative Reactivity with Nicotine

Despite structural similarity to nicotine, anatabine shows distinct reactivity:

  • Nicotine : Undergoes rapid CYP450-mediated oxidation to cotinine .

  • Anatabine : Resists CYP450 oxidation due to steric hindrance from the fused ring system .

Synthetic Modifications

Derivatives of anatabine have been synthesized to explore structure-activity relationships:

  • N-Methylation : Increases lipophilicity but reduces NRF2 activation efficacy .

  • Halogenation : Bromination at the pyridine ring enhances electrophilic reactivity .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Recent studies have characterized the pharmacokinetics of anatabine in rodent models. It has been shown to be bioavailable and capable of penetrating the blood-brain barrier when administered systemically. A study reported that following intraperitoneal administration at varying doses (1, 2, and 5 mg/kg), anatabine significantly reduced carrageenan-induced paw edema in rats, indicating its anti-inflammatory properties . Additionally, it demonstrated a dose-dependent inhibition of pro-inflammatory cytokines in mice after lipopolysaccharide challenge .

Table 1: Pharmacokinetic Profile of Anatabine in Rodents

Administration RouteDose (mg/kg)Effect on Inflammation
Intraperitoneal1Mild reduction
Intraperitoneal2Moderate reduction
Intraperitoneal5Significant reduction

Anti-Inflammatory Mechanisms

Anatabine's anti-inflammatory effects have been attributed to its ability to modulate cytokine production. In various studies, it has been shown to elevate levels of anti-inflammatory cytokines while simultaneously inhibiting pro-inflammatory ones. For instance, in a murine model of multiple sclerosis, anatabine reduced neurological deficits and body weight loss when administered over four weeks .

Moreover, systems biology approaches have revealed that anatabine acts as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to enhanced antioxidant responses and may contribute to its protective effects against chronic inflammatory conditions such as Alzheimer's disease and Hashimoto's thyroiditis .

Table 2: Summary of Anti-Inflammatory Effects of Anatabine

ConditionModel TypeObserved Effect
Multiple SclerosisMurine ModelReduced neurological deficits
Alzheimer’s DiseaseMouse ModelAmeliorated symptoms
Hashimoto’s ThyroiditisMouse & HumanReduced incidence/severity

Clinical Applications

Anatabine was marketed from 2011 to 2014 as a dietary supplement under the brand name Anatabloc. It was promoted for its anti-inflammatory properties and was included in topical formulations for skin conditions such as rosacea. An open-label case series suggested that topical application could improve skin appearance . Furthermore, internet surveys indicated potential benefits for chronic joint pain disorders associated with anatabine supplementation .

Case Studies

  • Alzheimer’s Disease : In a study involving mouse models, anatabine treatment improved cognitive function by reducing amyloid plaque accumulation and enhancing synaptic plasticity .
  • Hashimoto’s Thyroiditis : A clinical study indicated that patients receiving anatabine showed improvements in thyroid function parameters and reduced autoimmune markers .
  • Chronic Inflammation : A systematic review highlighted that participants using anatabine reported significant reductions in pain associated with inflammatory conditions like arthritis .

Mechanism of Action

Anatabine exerts its effects through multiple molecular pathways:

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacological Profiles
Compound Key Structural Features nAChR Targets (IC50/EC50) Therapeutic Effects Safety Concerns
Anatabine Bicyclic structure; lacks 3-pyridylmethylamine α3β4: 0.96 µM; α4β2: 0.71 µM Anti-inflammatory, NRF2 activation, Aβ reduction Potential carcinogenic metabolites (N-nitrosoanatabine)
Nicotine Pyridine + pyrrolidine rings α3β4: 1.00 µM; α4β2: 0.04 µM Cognitive enhancement, smoking cessation High addiction, cardiovascular risks
Anabasine Structural isomer of anatabine α3β4, α4β2 (similar to anatabine) Attenuates nicotine withdrawal Abuse potential
Cotinine Primary nicotine metabolite Weak nAChR activity Biomarker for tobacco use Generally non-toxic
Nornicotine Demethylated nicotine Forms carcinogenic nitrosamines Limited therapeutic use Carcinogenic via nitrosation

Mechanistic and Therapeutic Differences

Nicotine vs. Anatabine
  • NRF2 Activation : Anatabine uniquely activates NRF2, a master regulator of antioxidant responses, unlike nicotine or other tobacco alkaloids .
  • AD Pathology : Both reduce Aβ production, but anatabine additionally suppresses STAT3/NFκB signaling, reducing neuroinflammation .
Anabasine vs. Anatabine
  • Therapeutic Focus : Anabasine is studied for nicotine withdrawal mitigation, whereas anatabine is prioritized for anti-inflammatory applications .
Isoanatabine
  • A structural isomer of anatabine with similar in vitro nAChR activity but uncharacterized in vivo effects. Co-stimulation of α4β2 and α7 nAChRs by anatabine/isoanatabine may enhance neuroprotection in AD .

Oxidative Stress Modulation

Table 2: NRF2 Activation and Antioxidant Profiles
Compound NRF2 Activation Gene Expression Similarity to Natural Inducers Key Applications
Anatabine Yes (at 250 µM) High similarity to piperlongumine, withaferin-A AD, autoimmune diseases
Nicotine No N/A Smoking cessation
Sulforaphane Yes Reference standard for NRF2 activation Cancer prevention
  • Unique Feature : Anatabine’s gene expression profile overlaps with natural NRF2 activators despite lacking structural similarity, suggesting a distinct mechanism .

Biological Activity

Anatabine is a naturally occurring alkaloid primarily derived from tobacco plants. It has garnered attention for its potential anti-inflammatory and neuroprotective properties, with various studies investigating its biological activity across different disease models. This article synthesizes findings from diverse research studies, focusing on the compound's mechanisms, therapeutic potential, and clinical implications.

Anatabine's biological activity is largely attributed to its role as an Nrf2 (nuclear factor erythroid 2-related factor 2) activator , which is crucial for cellular defense against oxidative stress and inflammation. Research indicates that anatabine promotes Nrf2 translocation to the nucleus, thereby enhancing the expression of antioxidant genes and modulating inflammatory pathways.

  • Nrf2 Activation : Anatabine has been shown to activate Nrf2, leading to the upregulation of genes involved in antioxidant responses, such as HMOX1 (heme oxygenase-1) and other cytoprotective proteins .
  • Inhibition of Inflammatory Pathways : Anatabine inhibits the activity of transcription factors NF-κB and STAT3, which are pivotal in mediating inflammatory responses. This inhibition results in decreased levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing anti-inflammatory cytokines such as IL-10 .

Preclinical Studies

Several preclinical studies have investigated the effects of anatabine in various models:

  • Chronic Traumatic Encephalopathy (CTE) : In a study involving hTau mice subjected to repetitive mild traumatic brain injuries (r-mTBI), delayed treatment with anatabine significantly improved cognitive deficits and reduced inflammation at later stages post-injury. Notably, it decreased microgliosis in brain tissues at 18 months post-injury .
  • Autoimmune Diseases : Anatabine has been shown to ameliorate experimental autoimmune thyroiditis by reducing the incidence and severity of thyroid infiltrates. In a controlled study, only 62% of mice treated with anatabine developed thyroid infiltrates compared to 96% in the control group .

Clinical Findings

Clinical trials have further elucidated the safety and efficacy profile of anatabine:

  • Thyroglobulin Antibodies Reduction : A clinical study demonstrated that patients receiving anatabine showed a significant reduction in serum thyroglobulin antibodies compared to placebo groups. The treatment group experienced a notable decrease in autoimmune markers associated with thyroiditis .
  • Adverse Events : While many patients reported adverse events related to treatment (80.9% in the anatabine group), most were mild to moderate, such as dizziness and nausea. Serious adverse events were rare, indicating a relatively favorable safety profile for long-term use .

Summary of Findings

The following table summarizes key findings from various studies on anatabine:

Study FocusKey Findings
Nrf2 ActivationPromotes antioxidant gene expression; inhibits NF-κB and STAT3 pathways
Chronic Traumatic EncephalopathyImproved cognitive function and reduced inflammation post-injury
Autoimmune ThyroiditisReduced incidence and severity of thyroiditis; decreased autoimmune markers
Clinical EfficacySignificant reduction in thyroglobulin antibodies; manageable adverse events

Q & A

Q. What guidelines ensure reproducibility in anatabine’s preclinical testing?

  • Answer :
  • ARRIVE 2.0 compliance : Report sex, age, and genetic background of animal models.
  • Open data : Share raw Western blot images and statistical code via repositories like Zenodo.
  • Replication studies : Collaborate with independent labs to validate key findings (e.g., STAT3-EAE clinical correlation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Anatabine
Reactant of Route 2
(-)-Anatabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.